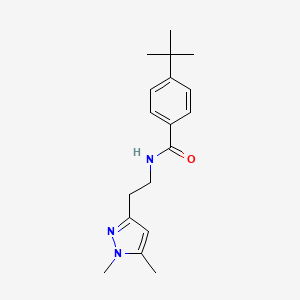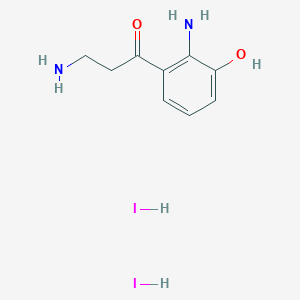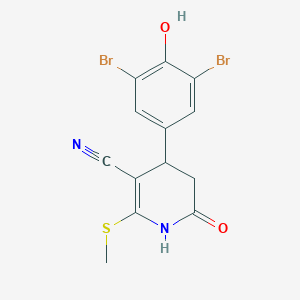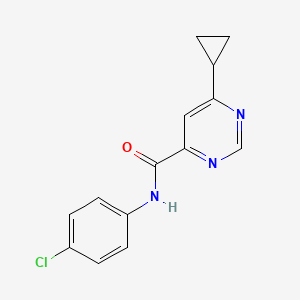
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an indole ring, and a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, an indole ring, and a phenyl ring . The presence of these rings would likely confer aromaticity to the molecule, which could influence its chemical properties and reactivity.Wissenschaftliche Forschungsanwendungen
2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, it has been used as a building block for the synthesis of fluorescent polymers. In analytical chemistry, it has been employed as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone is not fully understood. However, studies have suggested that it may exert its biological activity through the inhibition of enzymes involved in cancer cell proliferation and the modulation of inflammatory pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. It has also been found to possess antimicrobial activity against both gram-positive and gram-negative bacteria. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. However, its low solubility in water and organic solvents may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in environmental and biological samples. Furthermore, the development of more efficient synthesis methods and the modification of the compound's structure may lead to the discovery of new derivatives with enhanced biological activity.
Synthesemethoden
The synthesis of 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-phenylethanone involves the reaction of 5-butyl-1,3,4-oxadiazole-2-carboxylic acid with 2-bromo-1-phenylethanone in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzylamine to yield the final product.
Eigenschaften
IUPAC Name |
2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-2-3-13-21-23-24-22(27-21)19-14-17-11-7-8-12-18(17)25(19)15-20(26)16-9-5-4-6-10-16/h4-12,14H,2-3,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBAYXDNVGIRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2899704.png)
![3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2899707.png)


![2-(benzo[d]thiazol-2-ylthio)-N-isopropyl-N-phenylacetamide](/img/structure/B2899714.png)
![Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime](/img/structure/B2899715.png)


![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)


![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)
![1-{[6-(4-Fluorophenyl)pyridin-3-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B2899726.png)

